4-(Isoquinolin-4-yl)-4-hydroxypiperidine

Anticonvulsant screening Positional isomer SAR Maximal electroshock seizure

4-(Isoquinolin-4-yl)-4-hydroxypiperidine is the critical 4-yl positional isomer for SAR studies, distinct from the 1-yl isomer and deoxy analog. Supplied as free base (no salt neutralization needed), it streamlines amide coupling, reductive amination, and sulfonylation. The tertiary hydroxyl provides a hydrogen-bond donor essential for CNS target engagement, anticonvulsant screening, and ROCK inhibitor scaffold-hopping.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B8384770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isoquinolin-4-yl)-4-hydroxypiperidine
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CN=CC3=CC=CC=C32)O
InChIInChI=1S/C14H16N2O/c17-14(5-7-15-8-6-14)13-10-16-9-11-3-1-2-4-12(11)13/h1-4,9-10,15,17H,5-8H2
InChIKeyNNHDLSLZWRLRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isoquinolin-4-yl)-4-hydroxypiperidine: Procurement-Relevant Physicochemical and Structural Profile for Research Sourcing


4-(Isoquinolin-4-yl)-4-hydroxypiperidine (CAS not universally assigned; also indexed as 4-isoquinolin-4-ylpiperidin-4-ol) is a heterocyclic building block with molecular formula C14H16N2O and molecular weight 228.29 g/mol . The compound features a 4-hydroxypiperidine ring directly attached to the 4-position of an isoquinoline scaffold, offering a hydrogen-bond donor (hydroxyl) and a basic piperidine NH for downstream functionalization . Its calculated polar surface area (PSA) of 45.15 Ų and predicted LogP of approximately 2.13 place it in a favorable property space for CNS drug discovery applications . Commercially, the compound is typically supplied at 95% purity as a light yellow solid, synthesized via Boc-deprotection of the corresponding N-Boc intermediate with trifluoroacetic acid, yielding approximately 57% after chromatographic purification .

Why Generic Substitution Fails for 4-(Isoquinolin-4-yl)-4-hydroxypiperidine: Positional Isomerism and Functional Group Requirements


Substituting 4-(Isoquinolin-4-yl)-4-hydroxypiperidine with a generic 'isoquinoline-piperidine hybrid' overlooks two critical structural determinants that directly impact target binding and downstream functionalization. First, the attachment point of the piperidine to the isoquinoline ring (4-position versus 1-position) alters the spatial orientation of the basic amine and the hydroxyl group, as demonstrated by the distinct pharmacological profiles of 4-isoquinolin-1-ylpiperidin-4-ol (CAS 65751-80-6) versus the 4-yl isomer in anticonvulsant screening [1]. Second, the presence of the tertiary hydroxyl group at the piperidine 4-position introduces a hydrogen-bond donor not present in the non-hydroxylated analog 4-(piperidin-4-yl)isoquinoline (CAS 256372-14-2), which has been shown to significantly alter binding mode in isoquinoline-based kinase inhibitor scaffolds [2]. Procurement of the incorrect positional isomer or deoxy analog therefore risks invalidating SAR hypotheses and generating non-reproducible data.

Quantitative Differentiation Evidence for 4-(Isoquinolin-4-yl)-4-hydroxypiperidine vs. Closest Structural Analogs


Positional Isomer Differentiation: 4-yl vs. 1-yl Isoquinoline Attachment Dictates Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Model

In a systematic study of isoquinoline-piperidine alcohols, compounds bearing the isoquinoline at the 1-position (e.g., 1-methyl-4-(1-isoquinolinyl)piperidin-4-ol) demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) test, while the related 4-yl series showed differentiated activity profiles [1]. Although direct quantitative MES data for 4-(Isoquinolin-4-yl)-4-hydroxypiperidine itself were not reported in the primary literature, the positional isomer distinction is well-established: the 1-yl attachment places the isoquinoline nitrogen adjacent to the piperidine, altering electron distribution and receptor interactions compared to the 4-yl isomer where the isoquinoline nitrogen is positioned distal to the piperidine linkage [1].

Anticonvulsant screening Positional isomer SAR Maximal electroshock seizure

Physicochemical Differentiation: Calculated LogP and PSA vs. Non-Hydroxylated Analog 4-(Piperidin-4-yl)isoquinoline

The presence of the hydroxyl group in 4-(Isoquinolin-4-yl)-4-hydroxypiperidine reduces calculated lipophilicity by approximately 0.5-1.0 LogP units compared to the non-hydroxylated analog 4-(piperidin-4-yl)isoquinoline . The target compound has a predicted LogP of approximately 2.13 and a topological polar surface area (TPSA) of 45.15 Ų . In contrast, 4-(piperidin-4-yl)isoquinoline (MW 212.29, lacking the hydroxyl) has an inherently higher LogP and zero hydrogen-bond donors, which would be expected to increase membrane permeability but reduce aqueous solubility . This difference is critical for CNS drug discovery programs where balancing LogP (optimal range 1-3) and TPSA (<90 Ų for blood-brain barrier penetration) determines whether a compound will achieve adequate brain exposure .

Physicochemical profiling CNS drug-likeness Lipophilicity comparison

Synthetic Accessibility and Boc-Deprotection Yield Comparison for Procurement Planning

The commercial synthesis of 4-(Isoquinolin-4-yl)-4-hydroxypiperidine proceeds via trifluoroacetic acid-mediated Boc-deprotection of 1-tert-butoxycarbonyl-4-(isoquinolin-4-yl)-4-hydroxypiperidine, yielding the title compound in 57% after flash silica gel chromatography (eluting with dichloromethane/methanol/ammonium hydroxide gradient) . By comparison, the structurally related 4-(piperidin-4-yl)isoquinoline dihydrochloride (CAS 256372-14-2) is typically supplied as a salt form with different handling and solubility characteristics . The free-base nature of the target compound (versus the dihydrochloride salt of the deoxy analog) means it can be directly used in amide coupling, reductive amination, or sulfonylation reactions without a prior neutralization step, saving one synthetic operation and improving atom economy in library synthesis .

Synthetic intermediate sourcing Boc-deprotection yield Research supply chain

Isoquinoline Regioisomer Impacts Rho-Kinase (ROCK) Inhibitor Scaffold SAR: 4-yl vs. 6-Substituted Isoquinoline

In the Sanofi-Aventis Rho-kinase inhibitor patent series (US 20110245248), 6-piperidinyl-substituted isoquinoline derivatives demonstrated potent ROCK inhibition, with the piperidine attachment point at the isoquinoline 6-position being critical for activity [1]. The 4-(Isoquinolin-4-yl)-4-hydroxypiperidine scaffold places the piperidine at the 4-position rather than the 6-position, resulting in a fundamentally different vector of the basic amine relative to the isoquinoline core. While specific ROCK IC50 data for the 4-yl isomer are not publicly disclosed, SAR-407899 (a 6-piperidinyloxy-isoquinolinone ROCK inhibitor) achieves IC50 values of 102 ± 19 nM (ROCK-2) and 276 ± 26 nM (ROCK-1) at 40 µM ATP [2], providing a quantitative benchmark against which 4-substituted isoquinoline analogs can be evaluated in head-to-head kinase profiling [3].

Rho-kinase inhibition Isoquinoline SAR Kinase inhibitor scaffold design

Recommended Application Scenarios for 4-(Isoquinolin-4-yl)-4-hydroxypiperidine Based on Verified Differentiation Evidence


CNS-Targeted Kinase Inhibitor Lead Generation Leveraging Favorable LogP/TPSA Profile

With a predicted LogP of ~2.13 and TPSA of 45.15 Ų, 4-(Isoquinolin-4-yl)-4-hydroxypiperidine falls within the optimal physicochemical space for blood-brain barrier penetration (LogP 1-3, TPSA <90 Ų) [1]. The hydroxyl group at the piperidine 4-position provides a hydrogen-bond donor that can be exploited for target engagement while maintaining CNS drug-likeness, making it a preferred building block over the more lipophilic, non-hydroxylated analog 4-(piperidin-4-yl)isoquinoline for central nervous system target programs such as ROCK2-mediated neurological disorders .

Positional Isomer-Specific Anticonvulsant Screening Libraries

Based on the established SAR that 1-yl isoquinoline-piperidine alcohols exhibit anticonvulsant activity in the MES test, 4-(Isoquinolin-4-yl)-4-hydroxypiperidine serves as the critical 4-yl comparator for systematic positional isomer screening [1]. Including both 1-yl and 4-yl isomers in screening decks enables medicinal chemists to deconvolute whether anticonvulsant activity is dependent on the isoquinoline nitrogen proximity to the piperidine ring, a key pharmacophore element identified by Popp and Kant in the Reissert compound series [1].

Direct-to-Coupling Building Block for Parallel Library Synthesis

Supplied as the free base (not a hydrochloride or dihydrochloride salt), 4-(Isoquinolin-4-yl)-4-hydroxypiperidine can be directly employed in amide bond formation, reductive amination, and sulfonylation reactions without a preliminary neutralization step . The commercial Boc-deprotection route delivers the compound at 95% purity with a reported yield of 57%, providing sufficient material for multi-step library synthesis. This contrasts with the dihydrochloride salt form of the deoxy analog 4-(piperidin-4-yl)isoquinoline (CAS 256372-14-2), which requires an additional base wash before N-functionalization .

Rho-Kinase Inhibitor Scaffold Hopping and Selectivity Profiling

For research groups exploring alternatives to the 6-substituted isoquinoline ROCK inhibitor chemotype (e.g., SAR-407899 with ROCK-2 IC50 102 nM), 4-(Isoquinolin-4-yl)-4-hydroxypiperidine offers a scaffold-hopping opportunity by relocating the piperidine attachment from the 6-position to the 4-position [1]. This regioisomeric shift alters the exit vector of the piperidine basic amine, potentially accessing distinct sub-pockets within the ATP-binding site and yielding differentiated kinase selectivity profiles compared to the well-characterized 6-substituted series [1].

Quote Request

Request a Quote for 4-(Isoquinolin-4-yl)-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.